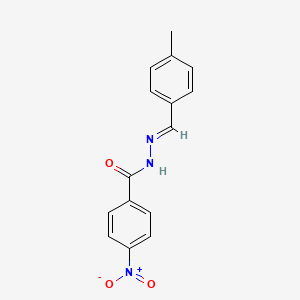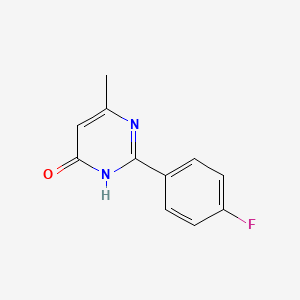![molecular formula C13H8BrIN2O2 B11110619 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B11110619.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE is an organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-iodoaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The bromine and iodine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the Schiff base, leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Major Products Formed
Reduction: Formation of N-[(E)-1-(4-BROMO-3-AMINOPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE.
Substitution: Formation of derivatives where bromine or iodine is replaced by other functional groups.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and halogen groups can enhance its interaction with biological targets.
Medicine: Explored for its potential as a pharmacophore in drug design. Schiff bases are known for their ability to form stable complexes with metal ions, which can be useful in medicinal chemistry.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE is largely dependent on its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The bromine and iodine substituents can also enhance the compound’s ability to penetrate biological membranes and interact with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-CHLOROPHENYL)AMINE: Similar structure but with a chlorine substituent instead of iodine.
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-FLUOROPHENYL)AMINE: Similar structure but with a fluorine substituent instead of iodine.
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-METHOXYPHENYL)AMINE: Similar structure but with a methoxy substituent instead of iodine.
Uniqueness
The presence of both bromine and iodine substituents in N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, electronic properties, and biological activity. The combination of nitro, bromine, and iodine groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H8BrIN2O2 |
|---|---|
Molecular Weight |
431.02 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C13H8BrIN2O2/c14-12-6-1-9(7-13(12)17(18)19)8-16-11-4-2-10(15)3-5-11/h1-8H |
InChI Key |
NMRBVMKKLOSVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11110536.png)


![N-[(E)-(2,6-dichlorophenyl)methylidene]naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B11110562.png)
![N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11110572.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11110574.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(naphthalen-1-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11110581.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(4-chlorophenyl)butanamide](/img/structure/B11110587.png)
![2-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11110588.png)
![3-bromo-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11110594.png)

![3-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11110600.png)
![3-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11110610.png)
![4-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110612.png)
